phosphanium bromide CAS No. 33895-18-0](/img/structure/B14687257.png)
[(Anthracen-9-yl)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracen-9-yl)methylphosphanium bromide is an organophosphorus compound that features an anthracene moiety attached to a triphenylphosphonium group via a methylene bridge, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methylphosphanium bromide typically involves the reaction of 9-anthracenemethanol with triphenylphosphine in the presence of a brominating agent. The reaction proceeds as follows:
Starting Materials: 9-anthracenemethanol and triphenylphosphine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The solvent used is typically anhydrous dichloromethane or toluene.
Bromination: A brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) is added to facilitate the formation of the phosphonium bromide salt.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone.
Industrial Production Methods
While the laboratory synthesis of (Anthracen-9-yl)methylphosphanium bromide is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, with a focus on optimizing reaction conditions, scaling up the process, and ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are employed.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(Anthracen-9-yl)methylphosphanium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in Wittig reactions to form alkenes.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Medicine: Explored for its anticancer properties, particularly in targeting cancer cells with high oxidative stress.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of (Anthracen-9-yl)methylphosphanium bromide involves its ability to interact with various molecular targets and pathways:
Photodynamic Therapy: Upon irradiation, the compound generates reactive oxygen species, leading to oxidative damage in target cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and generating oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but lacks the anthracene moiety.
9-Anthracenemethanol: Contains the anthracene moiety but lacks the triphenylphosphonium group.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Contains an anthracene moiety with a different functional group.
Uniqueness
(Anthracen-9-yl)methylphosphanium bromide is unique due to the combination of the anthracene moiety and the triphenylphosphonium group, which imparts distinct photophysical and chemical properties. This combination makes it particularly useful in applications requiring both light absorption/emission and reactivity with nucleophiles.
Properties
CAS No. |
33895-18-0 |
|---|---|
Molecular Formula |
C33H26BrP |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
anthracen-9-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C33H26P.BrH/c1-4-16-28(17-5-1)34(29-18-6-2-7-19-29,30-20-8-3-9-21-30)25-33-31-22-12-10-14-26(31)24-27-15-11-13-23-32(27)33;/h1-24H,25H2;1H/q+1;/p-1 |
InChI Key |
PKHUISHGJCJNDB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=CC4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


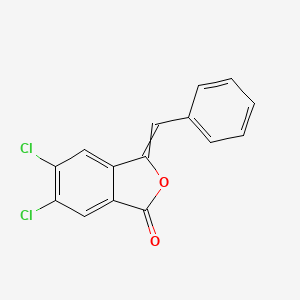
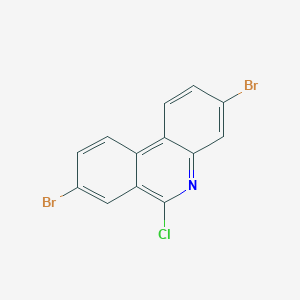
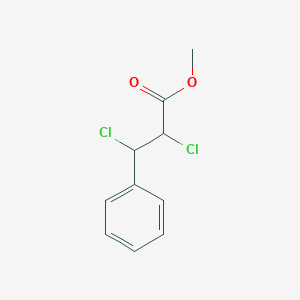
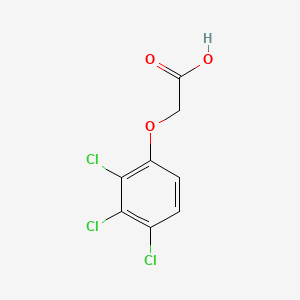

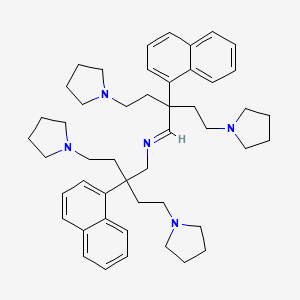
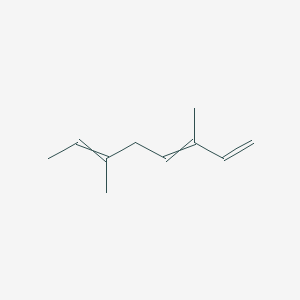
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)


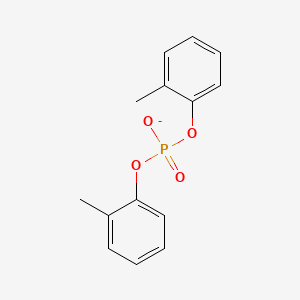
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
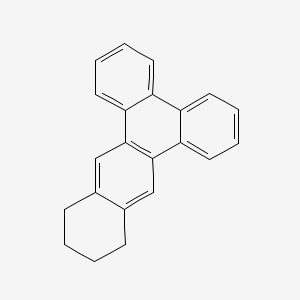
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)
